3,3-Diethoxy-1-propyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45019. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

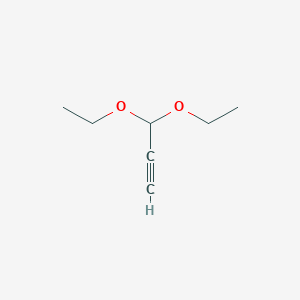

Structure

3D Structure

Properties

IUPAC Name |

3,3-diethoxyprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUXEWWHSQGVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144050 | |

| Record name | 3,3-Diethoxypropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10160-87-9 | |

| Record name | 3,3-Diethoxy-1-propyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10160-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diethoxypropyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10160-87-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diethoxypropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diethoxypropyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Diethoxy-1-propyne: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic applications of 3,3-diethoxy-1-propyne. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for significant reactions are provided. Mandatory visualizations of reaction pathways and experimental workflows are included in the form of Graphviz diagrams.

Core Chemical Properties and Structure

This compound, also known as propargylaldehyde diethyl acetal, is a versatile bifunctional organic compound.[1] Its structure incorporates a terminal alkyne and a diethyl acetal group, making it a valuable three-carbon building block in organic synthesis.[2][3] This unique combination of functional groups allows for a wide range of chemical transformations, rendering it a crucial intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [4] |

| Molecular Weight | 128.17 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 138-139.5 °C | [5] |

| Density | 0.894 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.412 | [5] |

| CAS Number | 10160-87-9 | [4] |

Structural Information and Spectroscopic Data

The structure of this compound is characterized by a propyne chain with two ethoxy groups attached to the C3 position.

Structure:

Spectroscopic data is crucial for the identification and characterization of this compound. Typical spectral data are presented below.

¹H NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | s | 1H | ≡C-H |

| ~5.3 | d | 1H | -CH(OEt)₂ |

| ~3.5-3.7 | m | 4H | -OCH₂CH₃ |

| ~1.2 | t | 6H | -OCH₂CH₃ |

¹³C NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -OCH₂CH₃ |

| ~60 | -OCH₂CH₃ |

| ~80 | ≡C-H |

| ~83 | -C≡ |

| ~90 | -CH(OEt)₂ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | ≡C-H stretch |

| ~2980, 2930, 2880 | Medium-Strong | C-H stretch (aliphatic) |

| ~2120 | Weak | C≡C stretch |

| ~1120, 1060 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS) Data

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 128, corresponding to its molecular weight.[7]

Key Synthetic Applications and Experimental Protocols

This compound is a versatile precursor for a variety of important synthetic intermediates.[2] Detailed experimental protocols for its synthesis and its use in the preparation of key building blocks are provided below.

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal.[1]

Experimental Protocol:

-

Step 1: Preparation of 2,3-Dibromopropionaldehyde Diethyl Acetal: In a three-necked flask equipped with a mechanical stirrer, add acrolein. Cool the flask in an ice-salt bath. Slowly add bromine over a period of 1 hour, maintaining the temperature. To the crude 2,3-dibromopropionaldehyde, add a solution of freshly distilled triethyl orthoformate in absolute ethanol over 15 minutes. The solution is stirred for 3 hours. After removing the volatile components on a rotary evaporator, the residual liquid is distilled to afford 2,3-dibromopropionaldehyde diethyl acetal.[1]

-

Step 2: Dehydrobromination: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, a mixture of tetrabutylammonium hydrogen sulfate and water is stirred to form a thick paste. A solution of 2,3-dibromopropionaldehyde diethyl acetal in pentane is added. The mixture is stirred rapidly and cooled as a cold solution of sodium hydroxide in water is added over 10 minutes. The mixture is stirred for 2 hours at room temperature, then cooled and acidified. The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The concentrate is distilled to yield this compound.[1]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound 97 10160-87-9 [sigmaaldrich.com]

- 6. CAS 10160-87-9: this compound | CymitQuimica [cymitquimica.com]

- 7. spectrabase.com [spectrabase.com]

3,3-Diethoxy-1-propyne: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 10160-87-9

Synonyms: Propargylaldehyde diethyl acetal, Propiolaldehyde diethyl acetal

This technical guide provides an in-depth overview of 3,3-Diethoxy-1-propyne, a versatile three-carbon building block in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and key applications, along with detailed experimental protocols and workflow visualizations.

Core Chemical and Physical Properties

This compound is a flammable, colorless to pale yellow liquid with a characteristic odor.[1] Its unique structure, featuring a terminal alkyne and a diethyl acetal group, makes it a valuable reagent for the introduction of a propargylaldehyde moiety in a protected form.[1] The quantitative physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [3][4][5][6] |

| Boiling Point | 138-139.5 °C | [3][4][5] |

| Density | 0.894 g/mL at 25 °C | [3][4][5] |

| Refractive Index (n20/D) | 1.412 | [3][4][5] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [3][4] |

| Storage Temperature | 2-8°C | [3][4][5] |

| Solubility | Slightly soluble in water |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[3][7] It is classified as a skin and eye irritant, and may cause respiratory irritation.[3][7] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[3][7]

| Hazard Statement | GHS Classification | Precautionary Statement |

| H226: Flammable liquid and vapour | Flammable liquids, Category 3 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| H315: Causes skin irritation | Skin irritation, Category 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | Eye irritation, Category 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | Specific target organ toxicity – single exposure, Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic methods. The mass spectrum (electron ionization) is available in the NIST WebBook.[2][8]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal. This procedure is advantageous due to its operational simplicity.

Applications in Organic Synthesis

This compound serves as a versatile precursor in the synthesis of a variety of organic molecules, including conjugated diynes, enynes, and dienes.[9][10] Its utility is particularly notable in the preparation of important synthetic intermediates and heterocyclic compounds.[9][10][11]

Three-Component Synthesis of 3-(Hetero)aryl-1H-pyrazoles

A significant application of this compound is in the one-pot, three-component synthesis of 3-(hetero)aryl-1H-pyrazoles.[12] This reaction sequence involves an initial Sonogashira coupling of this compound with a (hetero)aryl iodide, followed by in-situ acetal cleavage and cyclocondensation with hydrazine.[12]

Synthesis of 3-Boronoacrolein Pinacolate

This compound is a precursor for the synthesis of 3-boronoacrolein pinacolate, a valuable reagent in organic synthesis.[9][10][11] This transformation is achieved through the hydroboration of the alkyne functionality.

Synthesis of (E)-3-(Tributylstannyl)-2-propenal

Another key application is the synthesis of (E)-3-(tributylstannyl)-2-propenal, another important building block.[9][10][11] This is accomplished via the hydrostannylation of this compound.

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound.

General Procedure for the Three-Component Synthesis of 3-(Hetero)aryl-1H-pyrazoles[12]

-

Sonogashira Coupling: In a screw-cap Schlenk tube, PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) are combined. The (hetero)aryl iodide (1.0 equiv.) and this compound (1.1 equiv.) are then added, followed by triethylamine (Et₃N) as the solvent and base. The reaction mixture is stirred at room temperature for 2 hours.

-

Acetal Cleavage and Cyclocondensation: After the initial coupling reaction, p-toluenesulfonic acid monohydrate (PTSA·H₂O) and hydrazine hydrochloride (2.0 equiv.) are added to the reaction mixture, along with water. The mixture is then heated to 80°C for 15 minutes.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and extracted with an appropriate organic solvent. The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(hetero)aryl-1H-pyrazole.

Representative Procedure for Hydroboration to 3-Boronoacrolein Pinacolate

-

Hydroboration: To a solution of this compound (1.0 equiv.) in an anhydrous solvent such as THF under an inert atmosphere (e.g., nitrogen or argon), a hydroborating agent like pinacolborane (1.1 equiv.) is added dropwise at 0°C. A catalyst, such as a rhodium or iridium complex, may be employed. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

-

Work-up: The reaction is carefully quenched with water or a mild acid. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The resulting crude product can be purified by column chromatography.

Representative Procedure for Hydrostannylation to (E)-3-(Tributylstannyl)-2-propenal

-

Hydrostannylation: In a round-bottom flask under an inert atmosphere, this compound (1.0 equiv.) is dissolved in an appropriate solvent (e.g., THF). Tributyltin hydride (Bu₃SnH, 1.1 equiv.) is added, followed by a radical initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is heated to an appropriate temperature (e.g., 80°C) and stirred for several hours.

-

Deprotection and Work-up: After the hydrostannylation is complete, the acetal is hydrolyzed by the addition of an aqueous acid (e.g., dilute HCl) and stirring at room temperature. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields (E)-3-(tributylstannyl)-2-propenal.

References

- 1. CAS 10160-87-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound 97 10160-87-9 [sigmaaldrich.com]

- 4. This compound 97 10160-87-9 [sigmaaldrich.com]

- 5. This compound 97 10160-87-9 [sigmaaldrich.com]

- 6. 3,3-Diethoxypropyne | C7H12O2 | CID 66285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. Buy this compound | 10160-87-9 [smolecule.com]

- 11. 3,3-二乙氧基-1-丙炔 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 12. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 3,3-Diethoxy-1-propyne (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethoxy-1-propyne, also known by its synonym propargylaldehyde diethyl acetal, is a versatile bifunctional three-carbon building block in organic synthesis.[1] Its utility in the formation of complex molecular architectures, such as conjugated diynes and enynes, makes it a compound of significant interest for the pharmaceutical and agrochemical industries.[1][2] This technical guide provides an in-depth overview of its key physical properties, namely its boiling point and density, supported by available data and general experimental methodologies.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The compound is typically a clear, colorless to pale yellow liquid.[1][2]

Data Presentation

A summary of the key physical properties for this compound is presented in the table below for ease of reference and comparison.

| Property | Value | Conditions |

| Boiling Point | 138-139.5 °C | at standard atmospheric pressure |

| Density | 0.894 g/mL | at 25 °C |

Note: The presented data is consistent across multiple chemical suppliers and databases.[2][3][4]

Experimental Protocols

While specific experimental documentation for the determination of these properties for this compound is not detailed in the readily available literature, standard methodologies for determining the boiling point and density of a liquid organic compound are well-established.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound like this compound, the boiling point is typically determined using one of the following methods:

-

Simple Distillation: A sample of the compound is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. The purity of the compound, often assessed by Gas Chromatography (GC), is crucial for an accurate determination.[2]

-

Micro-Boiling Point Determination: For smaller sample sizes, a Thiele tube or a similar apparatus can be used. A small amount of the liquid is placed in a capillary tube, which is then heated in a controlled manner. The temperature at which a continuous stream of bubbles emerges from the capillary is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. The density of a liquid is commonly determined using the following techniques:

-

Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature of the sample is critical and is typically controlled using a water bath.

-

Hydrometer: A hydrometer is an instrument used to measure the specific gravity (or relative density) of liquids. The liquid is placed in a tall cylinder, and the hydrometer is gently lowered into the liquid until it floats freely. The density is read directly from the scale on the hydrometer stem at the point where the surface of the liquid touches the stem.

Visualization of Synthetic Utility

The following diagram illustrates a generalized workflow for the synthesis and subsequent application of this compound in the preparation of more complex chemical entities.

Caption: Synthetic workflow of this compound and its applications.

References

- 1. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

Spectroscopic Profile of 3,3-Diethoxy-1-propyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Diethoxy-1-propyne (CAS No. 10160-87-9). The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition. This information is crucial for the identification, characterization, and quality control of this versatile bifunctional three-carbon building block in organic synthesis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | Doublet | 1H | ≡C-H |

| ~5.2 | Doublet | 1H | -CH(OEt)₂ |

| ~3.7 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~1.2 | Triplet | 6H | -O-CH₂-CH₃ |

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~82 | ≡C -H |

| ~75 | ≡C -H |

| ~92 | -C H(OEt)₂ |

| ~61 | -O-C H₂-CH₃ |

| ~15 | -O-CH₂-C H₃ |

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2980-2850 | Medium-Strong | C-H (alkane) stretch |

| ~2120 | Weak-Medium | C≡C stretch |

| ~1120-1050 | Strong | C-O (ether) stretch |

Note: Predicted values based on characteristic group frequencies. The absence of a strong absorption around 1700 cm⁻¹ confirms the lack of a carbonyl group.

Mass Spectrometry (MS)

The mass spectrum of this compound is available through the NIST WebBook.[1] The molecular ion peak ([M]⁺) is expected at m/z 128, corresponding to the molecular weight of the compound (C₇H₁₂O₂).[1] Common fragmentation patterns would involve the loss of ethoxy groups (-OCH₂CH₃) and other alkyl fragments.

| m/z | Relative Intensity | Possible Fragment |

| 128 | Present | [M]⁺ |

| 101 | High | [M - C₂H₅]⁺ |

| 83 | High | [M - OC₂H₅]⁺ |

| 73 | High | [CH(OC₂H₅)₂]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 45 | High | [OC₂H₅]⁺ |

| 29 | High | [C₂H₅]⁺ |

Note: The fragmentation pattern is based on the data available from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-50 mg of the neat liquid in a deuterated solvent, typically deuterated chloroform (CDCl₃), to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard one-pulse sequence is used with a 90° pulse angle. Data is typically acquired over a spectral width of 0-12 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer. A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise. Data is acquired over a spectral width of 0-220 ppm. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For a neat liquid sample like this compound, the IR spectrum is obtained using the thin-film method. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are gently pressed together to form a thin, uniform film. The assembled plates are then placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The liquid sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. For EI, electrons with a standard energy of 70 eV are used to ionize the sample molecules. The resulting positively charged ions and fragment ions are then accelerated into a mass analyzer (e.g., a quadrupole) where they are separated based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

Caption: General workflow for spectroscopic analysis of a liquid organic compound.

References

Synthesis and Preparation of 3,3-Diethoxy-1-propyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diethoxy-1-propyne, also known as propargylaldehyde diethyl acetal, is a versatile bifunctional three-carbon building block in organic synthesis.[1] Its structure, featuring both a terminal alkyne and a diethyl acetal group, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2] This technical guide provides an in-depth overview of a common and effective method for the synthesis of this compound, including a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The unique chemical architecture of this compound, with its reactive alkyne and protected aldehyde functionalities, enables its participation in a diverse array of reactions.[2] The terminal alkyne can undergo reactions such as deprotonation to form acetylides, addition reactions, and coupling reactions like the Sonogashira coupling.[3] The diethyl acetal group is relatively stable but can be hydrolyzed under acidic conditions to reveal the aldehyde, providing another site for functionalization.[3] This dual reactivity makes it a key precursor for synthesizing various organic compounds, including conjugated diynes and enynes, which are important intermediates for more complex structures. It is utilized in the preparation of valuable reagents like 3-boronoacrolein pinacolate and (E)-3-(tributylstannyl)-2-propenal, and in the multicomponent synthesis of heterocyclic systems such as pyrazoles.[1][2]

Synthesis Methodology

A prevalent and well-documented method for the preparation of this compound involves a two-step process starting from the bromination of acrolein to form 2,3-dibromopropionaldehyde. This intermediate is then converted to 2,3-dibromopropionaldehyde diethyl acetal, which subsequently undergoes dehydrobromination to yield the final product.[4] A key advantage of this procedure is the use of a phase-transfer catalyst in the final elimination step, which simplifies the operation and often leads to higher yields compared to traditional methods.[4]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound via the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal.

| Parameter | Value | Reference |

| Reactants for Acetal Formation | ||

| 2,3-Dibromopropionaldehyde | Not specified | [4] |

| Triethyl orthoformate | 80 g (0.54 mole) | [4] |

| Absolute Ethanol | 65 ml | [4] |

| Yield of Acetal | 107–112 g (74–77%) | [4] |

| Reactants for Dehydrobromination | ||

| 2,3-Dibromopropionaldehyde diethyl acetal | 29 g (0.10 mole) | [4] |

| Tetrabutylammonium hydrogen sulfate | 100 g (0.295 mole) | [4] |

| Sodium Hydroxide | 60 g (1.5 moles) | [4] |

| Water | 60 ml + 20 ml | [4] |

| Pentane | 75 ml | [4] |

| Final Product Yield | Not explicitly stated for this specific scale, but the method is described as providing better yields than traditional procedures. | [4] |

| Physical Properties | ||

| Molecular Formula | C7H12O2 | [5] |

| Molecular Weight | 128.17 g/mol | [5] |

| Boiling Point | 138-139.5°C | [2] |

| Density | ~0.894 g/mL at 25°C | [2] |

| Purity | ≥97.0% (GC) | [2] |

Experimental Protocols

Step 1: Synthesis of 2,3-Dibromopropionaldehyde Diethyl Acetal

This procedure is based on the method described by Grard.[4]

-

Reaction Setup : A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with acrolein.

-

Bromination : The flask is cooled, and bromine is added dropwise over a period of 1 hour while maintaining the reaction temperature.

-

Acetalization : The crude 2,3-dibromopropionaldehyde is stirred while a solution of 80 g (0.54 mole) of freshly distilled triethyl orthoformate in 65 ml of absolute ethanol is added over 15 minutes. The solution warms to approximately 45°C.

-

Reaction Work-up : The mixture is stirred for 3 hours. Following this, ethyl formate, ethanol, and excess triethyl orthoformate are removed using a rotary evaporator.

-

Purification : The residual liquid is distilled through a 15-cm Vigreux column to afford 107–112 g (74–77%) of 2,3-dibromopropionaldehyde diethyl acetal as a pale-yellow liquid (b.p. 113–115°C at 11 mm Hg).[4]

Step 2: Synthesis of this compound (Propiolaldehyde Diethyl Acetal)

This procedure utilizes a phase-transfer catalyzed dehydrobromination.[4]

-

Reaction Setup : A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a double-walled condenser, and a pressure-equalizing dropping funnel.

-

Catalyst Preparation : The flask is charged with 100 g (0.295 mole) of tetrabutylammonium hydrogen sulfate and 20 ml of water. The mixture is stirred to form a thick paste.

-

Addition of Reactant : A solution of 29 g (0.10 mole) of 2,3-dibromopropionaldehyde diethyl acetal in 75 ml of pentane is added to the paste.

-

Addition of Base : The resulting mixture is stirred rapidly and cooled to 10–15°C. A cold (10–15°C) solution of 60 g (1.5 moles) of sodium hydroxide in 60 ml of water is added over 10 minutes.

-

Reaction Progression : After about 5 minutes, the pentane begins to reflux and continues for another 10–20 minutes. The mixture is then stirred for 2 hours at room temperature.

-

Work-up and Extraction : The mixture is cooled to 5°C and made slightly acidic by the addition of cold (ca. 5°C) 10% sulfuric acid. The layers are separated, and the aqueous layer is extracted with pentane. The combined organic layers are washed with saturated sodium bicarbonate solution and saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate.

-

Purification : The solvent is removed by distillation, and the residue is distilled to yield the final product, this compound.

Experimental Workflow

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound via the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal using a phase-transfer catalyst is an efficient and practical method. This guide provides the necessary details for researchers and professionals to replicate this synthesis. The versatility of the final product as a chemical intermediate underscores its importance in the development of new organic molecules and active pharmaceutical ingredients.

References

- 1. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. PROPARGYLALDEHYDE DIETHYL ACETAL | 10160-87-9 [chemicalbook.com]

3,3-Diethoxy-1-propyne: A Versatile Three-Carbon Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethoxy-1-propyne, also known as propargylaldehyde diethyl acetal, is a valuable and versatile three-carbon building block in organic synthesis.[1][2] Its unique bifunctional nature, possessing both a terminal alkyne and a protected aldehyde in the form of a diethyl acetal, allows for a diverse range of chemical transformations.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic odor.[1][4] It is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| CAS Number | 10160-87-9 | [2] |

| Boiling Point | 138-139.5 °C (lit.) | [5] |

| Density | 0.894 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.412 (lit.) | [5] |

| Solubility | Slightly soluble in water | [3] |

| Purity (typical) | ≥95% (GC) | [2][6] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 5.21 (d, J=2 Hz, 1H, CH(OEt)₂), 3.71 (apparent q of d, J=7 and 2 Hz, 4H, 2xOCH₂CH₃), 2.58 (d, J=2 Hz, 1H, C≡CH), 1.24 (t, J=7 Hz, 6H, 2xOCH₂CH₃) | [7] |

| ¹³C NMR (CDCl₃) | Data not explicitly found in search results, but expected shifts would be around: 15 (CH₃), 60 (OCH₂), 75 (C≡CH), 80 (C≡CH), 95 (CH(OEt)₂) | |

| Infrared (IR, liquid film) | ν (cm⁻¹): 3260 (≡C-H), 2125 (C≡C) | [7] |

| Mass Spectrum (EI) | Key fragments (m/z) can be found in the NIST WebBook. | [8] |

Synthesis of this compound

A reliable and well-documented procedure for the synthesis of this compound is available from Organic Syntheses.[7] The synthesis involves a two-step process starting from acrolein.

Experimental Protocol: Synthesis of this compound[7]

Step A: 2,3-Dibromopropionaldehyde diethyl acetal

-

A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel fitted with a calcium chloride drying tube, and a thermometer.

-

The flask and dropping funnel are charged with 28.0 g (0.500 mole) of freshly distilled acrolein and 80.0 g (0.500 mole) of bromine, respectively.

-

The acrolein is stirred rapidly and cooled to 0°C in an ice-salt bath.

-

Bromine is added at a rate such that the temperature is maintained between 0–5°C, until a permanent red color indicates a slight excess of bromine. A total of 78–79 g of bromine is added over a 1-hour period.

-

The crude 2,3-dibromopropionaldehyde is stirred while a solution of 80 g (0.54 mole) of freshly distilled triethyl orthoformate in 65 mL of absolute ethanol is added over 15 minutes.

-

The solution warms to 45°C and is stirred for 3 hours.

-

Ethyl formate, ethanol, and excess triethyl orthoformate are removed on a rotary evaporator.

-

Distillation of the residual liquid through a 15-cm Vigreux column affords 107–112 g (74–77%) of 2,3-dibromopropionaldehyde diethyl acetal as a pale-yellow liquid (b.p. 113–115°C at 11 mm Hg).

Step B: this compound (Propiolaldehyde diethyl acetal)

-

A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a double-walled condenser, and a pressure-equalizing dropping funnel.

-

The flask is charged with 100 g (0.295 mole) of tetrabutylammonium hydrogen sulfate and 20 mL of water.

-

The mixture is stirred, forming a thick paste to which a solution of 29 g (0.10 mole) of 2,3-dibromopropionaldehyde diethyl acetal in 75 mL of pentane is added.

-

The resulting mixture is stirred rapidly and cooled to 10–15°C as a cold (10–15°C) solution of 60 g (1.5 moles) of sodium hydroxide in 60 mL of water is added over 10 minutes.

-

About 5 minutes later, the pentane begins to boil and continues to reflux for another 10–20 minutes.

-

After the refluxing subsides, the mixture is stirred for an additional 30 minutes at room temperature.

-

The mixture is diluted with 200 mL of water, and the layers are separated. The aqueous layer is extracted with two 75-mL portions of pentane.

-

The combined pentane extracts are washed with 50 mL of water and dried over anhydrous magnesium sulfate.

-

The pentane is removed by distillation at atmospheric pressure. The residue is distilled under reduced pressure to give 8.6–9.5 g (67–74%) of this compound (b.p. 95–96°C at 170 mm Hg).

Applications in Organic Synthesis

The dual functionality of this compound makes it a powerful tool for the synthesis of a wide array of organic molecules. The terminal alkyne can undergo reactions such as deprotonation followed by reaction with electrophiles, Sonogashira coupling, and cycloadditions. The acetal group serves as a stable protecting group for the aldehyde functionality, which can be deprotected under acidic conditions to reveal the reactive carbonyl group for subsequent transformations.

Three-Component Synthesis of 3-(Hetero)aryl-1H-pyrazoles

A notable application of this compound is in the one-pot, three-component synthesis of 3-(hetero)aryl-1H-pyrazoles.[6][9] This reaction sequence involves a Sonogashira coupling of this compound with a (hetero)aryl iodide, followed by in-situ acetal cleavage and cyclocondensation with hydrazine.

-

To a solution of 4-iodoanisole (1.0 mmol) in THF (5 mL) under a nitrogen atmosphere is added Pd(PPh₃)₂Cl₂ (0.01 mmol), CuI (0.03 mmol), and Et₃N (2.0 mmol).

-

This compound (1.2 mmol) is then added, and the mixture is stirred at room temperature for 2 hours.

-

Hydrazine hydrochloride (1.5 mmol) is added, and the reaction mixture is heated to 80°C.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-(4-methoxyphenyl)-1H-pyrazole.

Mannich Reaction (Representative Protocol)

The terminal alkyne of this compound can participate in Mannich reactions to form propargylamines. While a specific protocol for this compound was not found, a general procedure for the Mannich reaction of terminal alkynes is presented below.[7][8]

-

To a solution of the terminal alkyne (1.0 eq) in a suitable solvent (e.g., dioxane or THF) is added the secondary amine (1.1 eq) and paraformaldehyde (1.2 eq).

-

A catalytic amount of a copper(I) salt (e.g., CuCl or CuI, 5-10 mol%) is added.

-

The reaction mixture is heated, typically between 60-100°C, and stirred until the reaction is complete (monitored by TLC).

-

The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

1,3-Dipolar Cycloaddition: Huisgen Cycloaddition (Click Reaction)

This compound is a suitable substrate for 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. A representative protocol is provided below.

-

To a mixture of the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1 or DMF) is added a copper(I) source. This can be CuI (1-5 mol%) or generated in situ from CuSO₄·5H₂O (1-5 mol%) and a reducing agent like sodium ascorbate (5-10 mol%).

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the 1,4-disubstituted 1,2,3-triazole.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its readily accessible nature and the orthogonal reactivity of its terminal alkyne and protected aldehyde functionalities enable the efficient construction of a wide range of complex organic molecules. The applications highlighted in this guide, including the synthesis of pyrazoles and the participation in Mannich and cycloaddition reactions, underscore its significance for researchers in medicinal chemistry, drug discovery, and materials science. The detailed protocols and structured data provided herein aim to facilitate its broader application in innovative synthetic endeavors.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 10160-87-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound 97 10160-87-9 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound [webbook.nist.gov]

- 9. Click Chemistry [organic-chemistry.org]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of 3,3-Diethoxy-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diethoxy-1-propyne, also known as propargylaldehyde diethyl acetal, is a versatile bifunctional building block in organic synthesis. Its structure, featuring a terminal alkyne and a diethyl acetal, allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2] This technical guide provides a comprehensive overview of the reactivity of both the alkyne and acetal functional groups, complete with quantitative data, detailed experimental protocols for key reactions, and logical workflow diagrams to illustrate its synthetic utility.

Core Reactivity Profile

This compound's chemical behavior is dictated by its two primary functional groups: the terminal alkyne and the diethyl acetal. The terminal alkyne is highly reactive and susceptible to a variety of addition and coupling reactions, while the acetal group is comparatively stable but can be selectively hydrolyzed under acidic conditions to reveal a reactive aldehyde functionality.[3] This orthogonal reactivity allows for stepwise functionalization, a highly desirable characteristic in multistep synthesis.

Alkyne Group Reactivity

The terminal alkyne is characterized by its acidic proton and the presence of two π-bonds, making it a hub for diverse chemical transformations. Key reactions include:

-

Sonogashira Coupling: A cornerstone of C-C bond formation, this palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for constructing complex molecular scaffolds.[1][3]

-

Hydrosilylation: The addition of a silicon-hydride bond across the triple bond, typically catalyzed by transition metals, leads to the formation of vinylsilanes, which are versatile intermediates in organic synthesis.[4]

-

1,3-Dipolar Cycloaddition: This reaction, particularly with organic azides or nitrile imines, provides a straightforward route to five-membered heterocyclic rings such as triazoles and pyrazoles, which are prevalent in medicinal chemistry.[1][5][6]

-

Deprotonation-Alkylation: The acidic terminal proton can be readily removed by a strong base to form a nucleophilic acetylide, which can then be alkylated with various electrophiles.[7]

Acetal Group Reactivity

The diethyl acetal serves as a protecting group for the propargyl aldehyde. Its reactivity is primarily centered on its hydrolysis back to the aldehyde.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the acetal is efficiently converted to propynal. This deprotection step is crucial for unmasking the aldehyde functionality for subsequent reactions.[3]

Quantitative Data on Key Reactions

The following tables summarize quantitative data for representative reactions of this compound.

Table 1: Sonogashira Coupling of this compound

| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%) | Diisopropylamine | THF | RT | 3 | 89 |

| 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Triethylamine | DMF | 80 | 12 | 85-90 |

| 3-Bromopyridine | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Piperidine | Toluene | 100 | 6 | 75-85 |

Note: Yields are representative for the Sonogashira reaction of terminal alkynes with aryl halides and may vary for this compound.

Table 2: Hydrosilylation of this compound

| Hydrosilane | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Triethylsilane | Karstedt's catalyst (0.02 mol%) | Toluene | 25 | 2 | (E)-1-(Triethylsilyl)-3,3-diethoxy-1-propene | >95 |

| Phenylsilane | [Rh(cod)₂]BF₄ | Dichloromethane | RT | 4 | (E)-1-(Phenylsilyl)-3,3-diethoxy-1-propene | ~90 |

| Diphenylsilane | Speier's catalyst | Isopropanol | 60 | 6 | (E)-1-(Diphenylsilyl)-3,3-diethoxy-1-propene | ~85 |

Note: Yields are based on general hydrosilylation procedures for terminal alkynes and are illustrative.

Table 3: 1,3-Dipolar Cycloaddition of this compound

| Dipole | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Benzyl Azide | Cu(I) | t-BuOH/H₂O | RT | 12 | 1-Benzyl-4-(diethoxymethyl)-1H-1,2,3-triazole | High |

| Phenylnitrile imine | None | Toluene | 110 | 24 | 3-Phenyl-5-(diethoxymethyl)-1H-pyrazole | Good |

Note: Yields are qualitative and based on the general reactivity of terminal alkynes in 1,3-dipolar cycloaddition reactions.

Table 4: Acetal Hydrolysis of this compound

| Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 25% Sulfuric Acid | Water/Pentane | 5-25 | 2.5 | Propynal | 61-67 |

| p-Toluenesulfonic acid | Acetone/Water | RT | 4 | Propynal | >90 |

| Amberlyst-15 | Dichloromethane/Water | RT | 6 | Propynal | High |

Note: Yields can be variable and are dependent on the specific reaction conditions and work-up procedure.

Experimental Protocols

General Sonogashira Coupling Protocol

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Diisopropylamine

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

To a solution of the aryl halide (1.0 eq) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and this compound (1.1 eq).

-

Stir the reaction mixture for 3 hours at room temperature.

-

Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

General Hydrosilylation Protocol

Materials:

-

This compound

-

Hydrosilane (e.g., triethylsilane)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene.

-

Add the hydrosilane (1.1 eq) to the flask via syringe.

-

With vigorous stirring, add Karstedt's catalyst solution (0.01-0.02 mol% Pt) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, the reaction mixture can be concentrated and the product purified by distillation or column chromatography.

General 1,3-Dipolar Cycloaddition Protocol for Pyrazole Synthesis

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol or acetic acid

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

-

Add hydrazine hydrate (1.0-1.2 eq).

-

The reaction of hydrazine with propargyl aldehyde forms pyrazole.[7]

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the pyrazole product.

Acetal Hydrolysis Protocol

Materials:

-

This compound

-

25% Sulfuric acid

-

Pentane

-

Anhydrous sodium sulfate

Procedure:

-

Cool a mixture of this compound (1.0 eq) in pentane to 5°C.

-

Slowly add cold (ca. 5°C) 25% sulfuric acid until the mixture is slightly acidic.

-

Stir the mixture vigorously for 2 hours at room temperature.

-

Separate the organic layer and extract the aqueous layer with pentane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and carefully evaporate the solvent.

-

The resulting propynal is often used immediately in the next step due to its volatility and reactivity. The reported yield for this procedure is in the range of 61-67%.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in the synthetic transformations of this compound.

Caption: Alkyne group transformations of this compound.

Caption: Acetal deprotection and subsequent heterocycle formation.

Caption: Stepwise functionalization of this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The distinct reactivity of its alkyne and acetal functionalities allows for a wide array of selective transformations. The alkyne group serves as a handle for the introduction of molecular complexity through coupling, addition, and cycloaddition reactions, while the acetal group provides a stable protecting group for a latent aldehyde. This technical guide has provided a detailed overview of these reactivities, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in harnessing the full synthetic potential of this important molecule. The logical workflows presented visually underscore its utility in the strategic construction of complex target molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PROPARGYLALDEHYDE DIETHYL ACETAL | 10160-87-9 [chemicalbook.com]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Applications of C7H12O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C7H12O2 represents a diverse array of isomeric structures, each with unique chemical properties and a wide range of applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and material science applications of key C7H12O2 isomers. The information is tailored for researchers, scientists, and drug development professionals, with a focus on detailed methodologies and quantitative data.

Key Isomers of C7H12O2 and Their Significance

Isomers of C7H12O2 are found in various chemical classes, including cyclic carboxylic acids, lactones, and cyclopentenones. These compounds serve as valuable building blocks in organic synthesis, exhibit interesting biological activities, and are utilized as monomers in polymer chemistry.

Cyclohexanecarboxylic Acid: A foundational C7H12O2 isomer, it is a versatile precursor in the synthesis of pharmaceuticals and other organic compounds.

Lactones (e.g., ε-Caprolactone, γ-Heptalactone, Menthone Lactone): This class of cyclic esters is of significant interest. ε-Caprolactone is a key monomer for biodegradable polyesters[1]. γ-Heptalactone is a naturally occurring flavor and fragrance compound with potential roles in quorum sensing[2][3]. Menthone lactone, derived from menthone, is also used in the flavor and fragrance industry[4][5].

Cyclopentenone Derivatives: These isomers, structurally related to jasmonates and prostaglandins, often exhibit potent biological activities, particularly anti-inflammatory and anticancer effects[2][4][6]. Their mechanism of action often involves the modulation of key signaling pathways.

Synthesis of C7H12O2 Isomers

A variety of synthetic routes are employed to produce C7H12O2 isomers, ranging from classical organic reactions to biocatalytic methods.

Synthesis of Cyclohexanecarboxylic Acid

One common industrial method for the synthesis of cyclohexanecarboxylic acid is the hydrogenation of benzoic acid[7].

Synthesis of Lactones

ε-Caprolactone: Industrially, ε-caprolactone is primarily produced through the Baeyer-Villiger oxidation of cyclohexanone using peroxy acids like peracetic acid[8][9].

γ-Heptalactone: Synthesis of γ-heptalactone can be achieved through the intramolecular esterification of 4-hydroxyheptanoic acid catalyzed by a strong acid[2]. Another route involves the reaction of acrylic acid with butanol[2].

Menthone Lactone: Menthone lactone can be synthesized via the Baeyer-Villiger oxidation of menthone using an oxidizing agent such as monopersulfuric acid[4].

Experimental Protocols

Synthesis of l-Menthone (Precursor to Menthone Lactone):

-

Reaction: Oxidation of menthol using an acidic dichromate solution[10].

-

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, dissolve sodium dichromate in water and add concentrated sulfuric acid[10].

-

Add menthol to the mixture in portions while stirring. The temperature of the mixture will rise to about 55°C[10].

-

After the reaction is complete, the oily layer is separated, washed with a sodium hydroxide solution, and then distilled under reduced pressure to yield l-menthone[10].

-

Synthesis of ε-Caprolactone Oligomers:

-

Reaction: Baeyer-Villiger oxidation of cyclohexanone with a peracid, followed by in-situ oligomerization[9].

-

Procedure:

-

Preheat cyclohexanone and a solvent (e.g., toluene) to 35°C in a reactor[9].

-

Add a peracid (e.g., perdecanoic acid) in the solvent to the reactor in a specific molar ratio to the ketone[9].

-

Heat the mixture to 45-55°C and maintain for 4 hours[9].

-

The resulting mixture containing oligo(ε-caprolactone) can then be purified by distillation to remove unreacted starting materials and byproducts[9].

-

Applications of C7H12O2 Isomers

The diverse structures of C7H12O2 isomers lead to a broad spectrum of applications in drug development and materials science.

Drug Development

Anti-inflammatory Activity: Cyclopentenone-containing C7H12O2 isomers, analogous to cyclopentenone prostaglandins, are potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation[6][8][9]. They can also modulate other inflammatory pathways such as MAPK and JAK/STAT[6]. Some sesquiterpene lactones have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α[11][12].

Anticancer Activity: Several natural and synthetic lactones have demonstrated significant antitumor activities[1][13][14]. Their mechanisms can include the induction of apoptosis and the inhibition of cancer cell proliferation[1]. For instance, some lactones act as inhibitors of key signaling proteins involved in cancer progression[13]. Poly(ε-caprolactone) (PCL) is also extensively used to create nanoparticles for the delivery of anticancer drugs like paclitaxel and doxorubicin, with some formulations showing IC50 values in the low µg/mL range[15][16].

Quantitative Data on Biological Activity:

| Compound Class | Isomer Example | Biological Activity | Target/Cell Line | IC50 / Activity Data | Reference(s) |

| Lactone Derivative | Polycaprolactone with triazole-SeNPs | Anticancer | MCF-7 (Breast Cancer) | ~10 µg/mL | [7] |

| Lactone Derivative | Gambogenic acid-loaded PCL micelles | Anticancer | HepG2 (Liver Cancer) | 5.04 µg/mL | |

| Sesquiterpene Lactone | Parthenolide-like compound (K100) | Anti-inflammatory | SCp2 (Mammary Epithelial) | 56% inhibition of NO at 5 µM | [11] |

Materials Science

Biodegradable Polymers: Lactones, particularly ε-caprolactone, are important monomers for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP)[1][17][18]. Poly(ε-caprolactone) (PCL) is a well-studied biocompatible and biodegradable polymer used in various biomedical applications, including drug delivery systems and tissue engineering scaffolds[1][19].

Specialty Monomers: C7H12O2 isomers with specific functionalities can be used as specialty monomers to impart unique properties to polymers, such as improved thermal stability, chemical resistance, or adhesion[20][21].

Experimental Protocols in Materials Science:

Ring-Opening Polymerization of ε-Caprolactone:

-

Catalyst Systems: A wide range of catalysts can be used, including metal-based catalysts (e.g., tin(II) octoate), enzymatic catalysts (lipases), and organic catalysts[1][22].

-

General Procedure (using an organocatalyst):

-

A phenol derivative and a co-catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are used to catalyze the ROP of ε-caprolactone at room temperature[22].

-

The reaction is typically carried out in bulk or in a suitable solvent.

-

The molecular weight of the resulting polycaprolactone can be controlled by adjusting the monomer-to-initiator ratio[22].

-

Characterization of Polymers:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the polymer. For poly(ε-caprolactone), characteristic peaks for the different methylene groups in the polymer backbone can be observed[23].

-

Infrared (IR) Spectroscopy: The presence of the ester carbonyl group in the polyester is confirmed by a strong absorption band around 1720-1740 cm⁻¹[24].

-

X-ray Diffraction (XRD): Used to determine the crystal structure of the polymer. For example, poly(7-heptalactone) has been shown to have an orthorhombic unit cell[25].

Visualizing Pathways and Workflows

Signaling Pathways

Anti-inflammatory Mechanism of Cyclopentenone Prostaglandins (Analogue for C7H12O2 Cyclopentenones):

Caption: Anti-inflammatory signaling pathway of C7H12O2 cyclopentenone analogues.

Experimental Workflows

General Workflow for Synthesis and Characterization of a C7H12O2 Isomer:

Caption: General experimental workflow for C7H12O2 isomer synthesis.

Workflow for Evaluating Anticancer Activity of a C7H12O2 Isomer:

Caption: Workflow for in vitro anticancer activity evaluation.

Conclusion

The molecular formula C7H12O2 encompasses a rich diversity of chemical structures with significant potential in both drug discovery and materials science. From the anti-inflammatory and anticancer properties of lactones and cyclopentenones to the use of specific isomers as monomers for biodegradable polymers, these compounds offer a fertile ground for further research and development. This guide provides a foundational understanding of the synthesis, applications, and underlying mechanisms of key C7H12O2 isomers, serving as a valuable resource for scientists and researchers in the field. Further exploration into the synthesis of novel isomers and a deeper understanding of their structure-activity relationships will undoubtedly unlock new opportunities for innovation.

References

- 1. Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. ScenTree - Gamma-heptalactone (CAS N° 105-21-5) [scentree.co]

- 3. γ-Heptalactone is an endogenously produced quorum-sensing molecule regulating growth and secondary metabolite production by Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Menthone - Wikipedia [en.wikipedia.org]

- 5. Showing Compound Menthone lactone (FDB020055) - FooDB [foodb.ca]

- 6. gamma-Heptalactone | C7H12O2 | CID 7742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US6472540B1 - Process for producing ε-caprolactone - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. researchgate.net [researchgate.net]

- 16. Branched Poly(ε-caprolactone)-Based Copolyesters of Different Architectures and Their Use in the Preparation of Anticancer Drug-Loaded Nanoparticles | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Recent Advances in Application of Poly-Epsilon-Caprolactone and its Derivative Copolymers for Controlled Release of Anti-Tumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Functional & Specialty Monomers at SPECIFIC POLYMERS [specificpolymers.com]

- 21. Specialty Monomers - Teckrez LLC [teckrez.com]

- 22. Ring-opening polymerization of lactones using supramolecular organocatalysts under simple conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

The Genesis of a Versatile Building Block: A Technical History of 3,3-diethoxyprop-1-yne

For researchers, scientists, and professionals in drug development, an in-depth understanding of the foundational molecules of organic synthesis is paramount. 3,3-diethoxyprop-1-yne, a seemingly simple yet remarkably versatile C3 building block, possesses a rich history rooted in the foundational principles of organic chemistry. This technical guide delves into the discovery and historical evolution of this important reagent, providing detailed experimental protocols and contextualizing its significance in modern synthesis.

Discovery and Early Synthesis

The precise moment of discovery for 3,3-diethoxyprop-1-yne, also widely known as propiolaldehyde diethyl acetal, is not pinpointed to a single date or individual. Rather, its emergence is a testament to the logical progression of synthetic organic chemistry in the early 20th century. The synthesis is intrinsically linked to the chemistry of its parent aldehyde, propiolaldehyde, and the development of methods for forming acetylenic compounds and protecting carbonyl groups.

The most well-documented and historically significant synthetic route involves a two-step process: the formation of a dihalo-precursor followed by dehydrohalogenation. This approach is detailed in the esteemed collection of vetted procedures, Organic Syntheses.

The precursor, 2,3-dibromopropionaldehyde diethyl acetal, was prepared using a method developed by the French chemist V. Grard. This procedure involves the bromination of acrolein, followed by acetalization.

Subsequently, the elimination of two equivalents of hydrogen bromide from the dibromo acetal yields the desired 3,3-diethoxyprop-1-yne. Historically, this dehydrobromination was accomplished using strong bases such as potassium hydroxide in ethanol or sodium amide in liquid ammonia. These early methods, while effective, paved the way for the development of more refined procedures.

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is crucial for its effective application in research and development. 3,3-diethoxyprop-1-yne is a colorless to pale yellow liquid with a characteristic odor.[1][2] Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [3][4] |

| Molecular Weight | 128.17 g/mol | [3][4] |

| Boiling Point | 138-139.5 °C | [1] |

| Density | 0.894 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.412 | |

| Purity (typical) | ≥95.0% | [4][5] |

Experimental Protocols

For the purpose of providing a detailed and reproducible technical guide, the following experimental protocols are based on the well-established procedures found in Organic Syntheses.[6]

Step 1: Synthesis of 2,3-Dibromopropionaldehyde Diethyl Acetal

This procedure is adapted from the original work of Grard.

Materials:

-

Acrolein (freshly distilled)

-

Bromine

-

Triethyl orthoformate

-

Absolute ethanol

Procedure:

-

A three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with freshly distilled acrolein.

-

The flask is cooled in an ice-salt bath to 0 °C.

-

Bromine is added dropwise from the dropping funnel, maintaining the reaction temperature between 0 and 5 °C. The addition is continued until a faint red-brown color persists.

-

To the crude 2,3-dibromopropionaldehyde, a solution of triethyl orthoformate in absolute ethanol is added.

-

The reaction mixture is stirred for several hours at room temperature.

-

The volatile components (ethyl formate, ethanol, and excess triethyl orthoformate) are removed under reduced pressure using a rotary evaporator.

-

The residual liquid is purified by vacuum distillation to yield 2,3-dibromopropionaldehyde diethyl acetal.

Step 2: Synthesis of 3,3-diethoxyprop-1-yne via Dehydrobromination

Method A: Dehydrobromination with Potassium Hydroxide in Ethanol (Historical Method)

Materials:

-

2,3-Dibromopropionaldehyde diethyl acetal

-

Potassium hydroxide

-

Ethanol

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared in a round-bottomed flask equipped with a reflux condenser.

-

2,3-Dibromopropionaldehyde diethyl acetal is added to the ethanolic potassium hydroxide solution.

-

The mixture is heated to reflux for several hours.

-

After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, washed with water, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation.

-

The crude product is purified by distillation to afford 3,3-diethoxyprop-1-yne.

Method B: Dehydrobromination with Sodium Amide in Liquid Ammonia (Historical Method)

Materials:

-

2,3-Dibromopropionaldehyde diethyl acetal

-

Sodium amide

-

Liquid ammonia

Procedure:

-

In a flask equipped with a dry ice condenser and a stirring apparatus, liquid ammonia is condensed.

-

Sodium amide is carefully added to the liquid ammonia.

-

A solution of 2,3-dibromopropionaldehyde diethyl acetal in an inert solvent (e.g., diethyl ether) is added dropwise to the sodium amide suspension.

-

The reaction is allowed to proceed for a specified time.

-

The reaction is quenched by the careful addition of a proton source (e.g., ammonium chloride).

-

The ammonia is allowed to evaporate.

-

The residue is taken up in water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The final product is purified by distillation.

Logical Workflow of Synthesis

The synthesis of 3,3-diethoxyprop-1-yne can be visualized as a logical progression from a simple, readily available starting material to the final, functionalized product. The following diagram illustrates this workflow.

Key Chemical Transformations

The core of the historical synthesis lies in two fundamental organic reactions. The following diagram details these transformations.

Conclusion

The history of 3,3-diethoxyprop-1-yne is a microcosm of the evolution of synthetic organic chemistry. From the early, robust methods of dehydrohalogenation to more refined modern procedures, the journey of this versatile building block reflects the relentless pursuit of efficiency and precision in chemical synthesis. For today's researchers, a deep appreciation of this history not only provides valuable context but also inspires further innovation in the application of this and other fundamental reagents in the quest for new medicines and materials.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 10160-87-9: 3,3-Diethoxy-1-propyne | CymitQuimica [cymitquimica.com]

- 3. smolecule.com [smolecule.com]

- 4. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]

- 5. 3,3-diethoxyprop-1-yne | CymitQuimica [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Propargylaldehyde Diethyl Acetal: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, synthesis, and applications of Propargylaldehyde Diethyl Acetal, a versatile building block in modern organic synthesis.

This technical guide provides a detailed overview of Propargylaldehyde Diethyl Acetal, also known by its IUPAC name 3,3-diethoxy-1-propyne. It is a valuable reagent for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document consolidates its alternative names, physical and spectral properties, detailed experimental protocols for its synthesis, and key applications, presenting the information in a clear and accessible format.

Alternative Names and Synonyms

Propargylaldehyde diethyl acetal is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below for easy reference.

| Name | Type |

| This compound | IUPAC Name |

| Propiolaldehyde diethyl acetal | Common Synonym |

| 2-Propyn-1-al diethyl acetal | Synonym |

| 3,3-Diethoxypropyne | Synonym |

| 1,1-Diethoxy-2-propyne | Synonym |

| Propynal diethyl acetal | Synonym |

| 1-Propyne, 3,3-diethoxy- | Synonym |

| NSC 45019 | Registry Number Synonym |

Quantitative Data

A summary of the key physical and chemical properties of propargylaldehyde diethyl acetal is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 10160-87-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₂O₂ | [1][3][5] |

| Molecular Weight | 128.17 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 138-139.5 °C | [2][5] |

| Density | 0.894 g/mL at 25 °C | [2][5] |

| Refractive Index (n²⁰/D) | 1.412 | [5] |

| Flash Point | 32 °C (90 °F) | [5] |

| Purity | >97.0% (GC) | [2] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like ether, alcohols, and benzene. | [3] |

| Storage | 2-8°C, under inert gas | [3] |

Spectral Data

| Technique | Data |

| ¹H NMR | δ (ppm): 5.21 (d, 1H), 3.71 (q, 4H), 2.58 (d, 1H), 1.24 (t, 6H) |

| ¹³C NMR | δ (ppm): 99.3, 82.5, 74.1, 61.2, 15.1 |

| IR (Infrared) | ν (cm⁻¹): 3300 (≡C-H), 2120 (C≡C), 1120, 1060 (C-O) |

| Mass Spectrometry | Key fragments (m/z): 128 (M+), 101, 83, 73, 55 |

Experimental Protocols

A detailed, reliable experimental protocol for the synthesis of propargylaldehyde diethyl acetal is crucial for its practical application in the laboratory.

Synthesis of Propargylaldehyde Diethyl Acetal from 2,3-Dibromopropionaldehyde Diethyl Acetal

This procedure details the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal to yield propiolaldehyde diethyl acetal (propargylaldehyde diethyl acetal).

Materials:

-

2,3-Dibromopropionaldehyde diethyl acetal

-

Sodium hydroxide (NaOH)

-

Pentane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Distillation apparatus